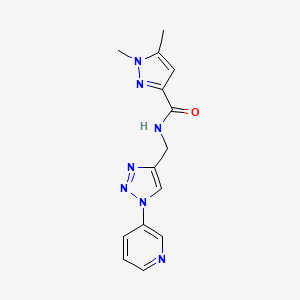

![molecular formula C19H15F3N4OS2 B3001721 3-((5-(ethylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-66-1](/img/structure/B3001721.png)

3-((5-(ethylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

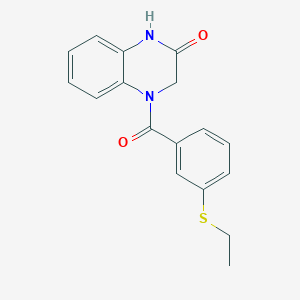

The compound "3-((5-(ethylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one" is a heterocyclic molecule that appears to be a derivative of thiazole and triazole. This compound is not directly mentioned in the provided papers, but the papers do discuss related heterocyclic compounds that could provide insight into the properties and synthesis of similar molecules.

Synthesis Analysis

The synthesis of heterocyclic compounds often involves the formation of rings containing nitrogen, sulfur, and carbon atoms. For example, paper describes the synthesis of various heterocyclic scaffolds using a versatile template, which involves nucleophilic ring opening and subsequent transformations. Similarly, paper discusses the reaction of 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates to give thioureas, which are then cyclized to form oxadiazinane and triazinane derivatives. These methods could potentially be adapted for the synthesis of the compound , considering its structural similarities.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial for their chemical properties and biological activity. The compound of interest contains a triazole ring, which is known for its versatility in chemical reactions due to the presence of nitrogen atoms. The benzo[d]thiazol moiety is another important feature, which is present in the compounds discussed in papers and . These structural motifs are often associated with potential biological activity and can influence the compound's interaction with biological targets.

Chemical Reactions Analysis

Heterocyclic compounds like the one described can undergo various chemical reactions. The presence of the triazole and thiazole rings suggests that the compound could participate in nucleophilic substitution reactions, as seen in paper , or cyclization reactions, as described in paper . The reactivity of such compounds can be further modified by substituents like the ethylthio group or the trifluoromethyl group, which can affect the electron distribution and stability of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its heterocyclic structure and substituents. For instance, the trifluoromethyl group could impart a certain degree of lipophilicity, potentially affecting the compound's solubility and membrane permeability . The presence of the thiazole and triazole rings could also confer a degree of rigidity to the molecule, influencing its binding to biological targets. The exact properties would need to be determined experimentally, but insights can be drawn from related compounds discussed in the papers.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[[5-ethylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4OS2/c1-2-28-17-24-23-16(11-25-14-8-3-4-9-15(14)29-18(25)27)26(17)13-7-5-6-12(10-13)19(20,21)22/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWMUVRRJLFYBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CN3C4=CC=CC=C4SC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((5-(ethylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B3001638.png)

![2-[(1-methyl-2-propenyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3001641.png)

![2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3001648.png)

![Tert-butyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3001651.png)

![2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B3001652.png)

![2-ethoxy-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3001653.png)

![(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3001660.png)